molecular formula C14H18N4O3 B1480649 benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate CAS No. 2098111-26-1

benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

Cat. No. B1480649
CAS RN: 2098111-26-1
M. Wt: 290.32 g/mol
InChI Key: PYAUOTNKDFADCM-UHFFFAOYSA-N
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Description

Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (BHTC) is a small molecule that is a derivative of carbamate, a type of organic compound. BHTC has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, and medicine. BHTC has been found to possess a variety of biochemical and physiological effects, including antiviral and anti-inflammatory properties.

Scientific Research Applications

Synthesis of Pharmaceutical Agents

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of the triazole moiety, which is a common component in many pharmaceuticals due to its mimicry of the peptide bond and its metabolic stability . The hydroxymethyl group can be further modified to introduce additional functional groups that are pivotal in drug design.

Development of Natural Product Analogues

The triazole ring present in the compound is analogous to the peptide bond in natural products, making it useful in the synthesis of natural product analogues. These analogues can exhibit similar biological activities with improved stability and bioavailability .

Catalysis Research

In catalysis, this compound can be used to study the effects of triazole-based ligands on reaction mechanisms. Its benzyl carbamate group can act as a protecting group, which can be removed post-reaction without altering the triazole functionality .

Pesticide Development

While not directly mentioned as a pesticide, carbamate compounds are known to be used in pesticide development. The specific structure of this compound could be explored for its potential use in creating new, more effective pesticides with lower toxicity .

Future Directions

: ChemSpider: Benzyl (hydroxymethyl)carbamate : Khan Academy: Reactions at the benzylic position

properties

IUPAC Name

benzyl N-[3-[4-(hydroxymethyl)triazol-1-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9,19H,4,7-8,10-11H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAUOTNKDFADCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
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benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
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benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

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